3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid
Description
3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic acid is a thiophene derivative characterized by a 2-thiophenecarboxylic acid backbone substituted at the 3-position with a sulfanyl group linked to a 2-amino-2-oxoethyl moiety. The compound is commercially available as a research chemical, with applications yet to be fully explored in peer-reviewed studies .
Properties
IUPAC Name |
3-(2-amino-2-oxoethyl)sulfanylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRWGPDXLOBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1SCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid typically involves the reaction of thiophene-2-carboxylic acid with 2-amino-2-oxoethanethiol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid and sulfanyl groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid exhibits several biological activities that make it a candidate for pharmaceutical applications:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can exhibit significant antioxidant properties, which are vital in preventing oxidative stress-related diseases.
- Antibacterial Properties : Similar thiophene derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, research indicates that certain derivatives demonstrate higher antibacterial activity compared to traditional antibiotics like Ampicillin .
- Potential Anti-Cancer Activity : Compounds featuring thiophene rings have been investigated for their potential anti-cancer effects, with studies suggesting that they can inhibit cancer cell proliferation through various mechanisms.
Organic Synthesis Applications
The compound's structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry:
- Synthesis of Thiophene Derivatives : The compound can serve as a precursor for synthesizing other thiophene-based compounds, which are essential in developing new materials and pharmaceuticals .
- Functionalization Reactions : The presence of amino and carboxylic acid functional groups allows for further functionalization, enabling the creation of more complex molecules suited for specific applications in drug development .
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of several thiophene derivatives, including those structurally related to this compound. The results indicated that compounds with amino substitutions displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition rates ranging from 40% to 86% compared to control groups .
| Compound Type | Inhibition Rate (%) |
|---|---|
| Amino Thiophene Derivatives | 40 - 86 |
| Hydroxy Thiophene Derivatives | 20 - 78 |
| Methyl Thiophene Derivatives | 0 - 47 |
Case Study 2: Antioxidant Properties
Research utilizing the ABTS method demonstrated that certain thiophene derivatives exhibited antioxidant activity comparable to ascorbic acid, highlighting the potential of these compounds in developing natural antioxidants for food and pharmaceutical applications .
Mechanism of Action
The mechanism of action of 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic acid, highlighting differences in substituents and their implications:
Functional Group Impact on Reactivity and Bioactivity
- Amino-Oxoethyl Group: The primary compound’s -NH2 and -C(O)- groups facilitate hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets .
- Nitrobenzyl Group (): The -NO2 group in the analog increases electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., drug derivatization) .
- Sulfonamide vs. Sulfanyl (): Sulfonamide-containing analogs exhibit greater metabolic stability compared to sulfanyl-linked compounds, favoring prolonged biological activity .
Biological Activity
3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid (CAS No. 303150-84-7) is a compound with notable biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7NO3S2
- Molecular Weight : 217.27 g/mol
- Melting Point : 231-235 °C
- Boiling Point : Approximately 468.3 °C (predicted)
- Density : 1.56 g/cm³ (predicted)
- pKa : 3.30 (predicted)
These properties indicate the compound's stability and potential solubility characteristics, which are crucial for its biological activity.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. A study on copper complexes formed with thiophene derivatives indicated that these complexes could inhibit lipid peroxidation and scavenge free radicals effectively, suggesting a protective role against oxidative stress in biological systems .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit key inflammatory pathways. For instance, it has been shown to inhibit soybean lipoxygenase, an enzyme involved in the inflammatory response, indicating its potential as an anti-inflammatory agent . Additionally, in vivo studies reported significant reductions in carrageenan-induced paw edema in rat models treated with related thiophene carboxylic acids .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The presence of the thiophene ring and the amino group contributes to its interaction with biological targets. Studies suggest that modifications to these functional groups can enhance or diminish its pharmacological effects .
Case Studies and Research Findings
- Copper Complexes and Antioxidant Activity
- Inhibition of Lipoxygenase
- Assessment of Lipophilicity
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid?
- Methodological Answer : The compound is typically synthesized via sulfanylation at the 3-position of 2-thiophenecarboxylic acid. A common route involves:
Sulfonation : React 2-thiophenecarboxylic acid with chlorosulfonic acid to form 3-chlorosulfonylthiophene-2-carboxylate (as described for methyl ester derivatives in ).
Substitution : Replace the chlorosulfonyl group with 2-amino-2-oxoethylthiol using nucleophilic substitution under basic conditions (e.g., aqueous NaOH or amine catalysis).
- Key Considerations : Monitor reaction progress via TLC or HPLC (≥95% purity, as in ). Purify intermediates via recrystallization or column chromatography .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Purity : Assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase), targeting >95% purity (as per ).
- Structural Confirmation :
- 1H/13C NMR : Identify thiophene ring protons (δ 6.5–7.5 ppm) and sulfanyl-linked CH2 groups (δ 2.8–3.5 ppm).
- Mass Spectrometry : Confirm molecular ion ([M+H]+) matching the theoretical mass (C7H7NO3S2: 233.2 g/mol).
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact, as thiophene derivatives may irritate mucous membranes ().
- Storage : Keep in airtight containers under inert gas (N2/Ar) at ambient temperatures to prevent hydrolysis or oxidation ( ).
- Stability : Monitor via periodic HPLC to detect degradation (e.g., sulfoxide formation) .
Advanced Research Questions
Q. How does the sulfanyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Experimental Design :
Substrate Screening : React the compound with varied nucleophiles (e.g., amines, thiols) under controlled pH and temperature.
Kinetic Analysis : Use stopped-flow NMR or LC-MS to track reaction rates.
- Findings : The electron-withdrawing carboxylic acid group at the 2-position enhances electrophilicity at the 3-sulfanyl site, favoring SN2 mechanisms. Steric hindrance from the thiophene ring may limit bulkier nucleophiles .
Q. What strategies improve aqueous solubility for in vivo pharmacological studies?
- Methodological Answer :
- Salt Formation : React with sodium/potassium hydroxide to form water-soluble carboxylate salts.
- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity.
- Structural Modifications : Introduce polar groups (e.g., hydroxyls) on the 2-amino-2-oxoethyl moiety while monitoring SAR ( discusses similar modifications in thiazolidine derivatives) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine proteases (e.g., cathepsin B), leveraging the sulfanyl group’s affinity for thiol-active sites.
- MD Simulations : Simulate stability in binding pockets over 100 ns trajectories (AMBER/CHARMM force fields).
- Validation : Correlate with enzymatic inhibition assays (IC50 values) .
Q. What analytical techniques resolve contradictions in reported stability under oxidative conditions?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to H2O2 (0.1–3% v/v) at 25–40°C.
- Advanced Analytics :
- LC-HRMS : Identify sulfoxide/sulfone degradation products.
- EPR Spectroscopy : Detect radical intermediates during oxidation.
- Mitigation : Add antioxidants (e.g., BHT) or store under anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
